(2-Methylquinolin-4-yl)boronic acid (2-Methylquinolin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 936940-93-1
VCID: VC8389870
InChI: InChI=1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3
SMILES: B(C1=CC(=NC2=CC=CC=C12)C)(O)O
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol

(2-Methylquinolin-4-yl)boronic acid

CAS No.: 936940-93-1

Cat. No.: VC8389870

Molecular Formula: C10H10BNO2

Molecular Weight: 187.00 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylquinolin-4-yl)boronic acid - 936940-93-1

Specification

CAS No. 936940-93-1
Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
IUPAC Name (2-methylquinolin-4-yl)boronic acid
Standard InChI InChI=1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3
Standard InChI Key IOGHNYQWDYHXCI-UHFFFAOYSA-N
SMILES B(C1=CC(=NC2=CC=CC=C12)C)(O)O
Canonical SMILES B(C1=CC(=NC2=CC=CC=C12)C)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(2-Methylquinolin-4-yl)boronic acid, systematically named B-(2-methyl-4-quinolinyl)boronic acid, is a white to off-white crystalline solid. Its molecular structure combines a quinoline ring substituted with a methyl group at position 2 and a boronic acid (-B(OH)₂) moiety at position 4 (Figure 1) . Key identifiers include:

PropertyValueSource
CAS Number936940-93-1
Molecular FormulaC₁₀H₁₀BNO₂
Molecular Weight187.01 g/mol
SMILES NotationOB(O)C₁=CC(=NC₂=C₁C=CC=C₂)C
InChI KeyIOGHNYQWDYHXCI-UHFFFAOYSA-N

The planar quinoline system and electron-deficient boronic acid group enable diverse reactivity, particularly in forming covalent bonds with diols and participating in transition metal-catalyzed reactions .

Spectral Data

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the quinoline protons (δ 7.5–8.9 ppm) and boronic acid protons (δ 5.2–6.1 ppm) . Infrared (IR) spectroscopy shows characteristic B-O stretching vibrations at 1340–1390 cm⁻¹ and O-H bonds at 3200–3600 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via direct borylation of 2-methylquinoline using palladium catalysts. A representative protocol involves:

  • Lithiation: Treatment of 2-methylquinoline with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate.

  • Borylation: Reaction with triisopropyl borate (B(OiPr)₃) yields the boronic acid after acidic hydrolysis .

Alternative methods include Miyaura borylation, where 4-bromo-2-methylquinoline reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ .

Industrial Production

Commercial suppliers like Ambeed offer (2-methylquinolin-4-yl)boronic acid in research quantities (1–5 g), with prices ranging from $200–$500 per gram depending on purity (≥95% by HPLC) . Scalable synthesis remains challenging due to air-sensitive intermediates and stringent purification requirements .

Reactivity and Functionalization

Cross-Coupling Reactions

The boronic acid group enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical for drug candidates. For example:

(2-Methylquinolin-4-yl)boronic acid+4-BromobenzotrifluoridePd(PPh₃)₄4-(2-Methylquinolin-4-yl)benzotrifluoride\text{(2-Methylquinolin-4-yl)boronic acid} + \text{4-Bromobenzotrifluoride} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(2-Methylquinolin-4-yl)benzotrifluoride}

Reaction yields exceed 80% under optimized conditions (THF, K₂CO₃, 80°C) .

Hydrolytic Stability

The compound undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 72 h at pH 7), forming 2-methylquinolin-4-ol. Stabilization strategies include storage under inert gas (N₂/Ar) at -20°C .

Pharmacological Applications

Antiviral Research

Molecular docking studies suggest that quinoline-boronic acid derivatives inhibit viral proteases by forming hydrogen bonds with catalytic residues. For instance, analogs of (2-methylquinolin-4-yl)boronic acid exhibit binding affinities (Kᵢ = 0.8–2.3 μM) to SARS-CoV-2 main protease (Mᵖʳᵒ), comparable to Darunavir (Kᵢ = 1.4 μM) .

Fluorescent Probes

Conjugation with fluorophores (e.g., dansyl chloride) produces pH-sensitive probes for cellular imaging. The boronic acid group binds to sialic acid residues on cell membranes, enabling real-time tracking of glycosylation changes .

Future Perspectives

Drug Development

Ongoing studies explore hybrid molecules combining (2-methylquinolin-4-yl)boronic acid with antimetabolites (e.g., 5-fluorouracil) for targeted cancer therapy. Preliminary results show IC₅₀ values of 1.2–3.5 μM against breast cancer cell lines (MCF-7) .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacity (CO₂ uptake = 4.7 mmol/g at 298 K), relevant for carbon capture technologies .

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